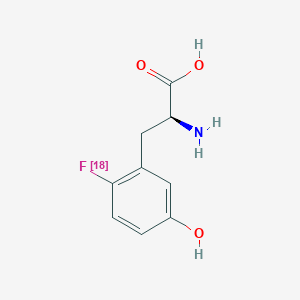

6-(18F) Fluoro-L-m-tyrosine

Description

Conceptual Framework of Amino Acid Radiotracers in Neurological Research

Amino acid radiotracers are a cornerstone of neurological PET imaging. Their utility stems from the fact that amino acids are the fundamental building blocks of proteins and are involved in numerous metabolic pathways within the brain. ajnr.org Unlike glucose-based tracers like [18F]FDG, which show high uptake in normal brain tissue, amino acid tracers generally exhibit low uptake in healthy brain parenchyma, leading to a high tumor-to-background ratio. ajnr.org This characteristic is particularly advantageous in neuro-oncology for delineating tumor boundaries and differentiating recurrent tumors from treatment-related changes. nih.govnih.gov

The uptake of many amino acid tracers, including 6-[18F]FMT, is mediated by specific transport systems, such as the L-type amino acid transporter (LAT). nih.gov These transporters are often overexpressed in tumor cells, facilitating the selective accumulation of the radiotracer. nih.gov In the context of dopaminergic neurotransmission, radiolabeled amino acids that are substrates for key enzymes like AADC allow for the in vivo assessment of neurochemical pathways. nih.govfrontiersin.org This provides a window into the integrity and function of neuronal systems affected in neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov

Rationale for 6-(18F) Fluoro-L-m-tyrosine Development as an Aromatic L-Amino Acid Decarboxylase (AADC) Tracer

The development of 6-[18F]FMT was driven by the need for a more precise and reliable tracer for AADC activity. nih.govnih.gov AADC is the enzyme responsible for converting L-DOPA to dopamine (B1211576). nih.gov Therefore, imaging AADC activity provides a direct measure of the brain's capacity to synthesize dopamine. The most widely used tracer for this purpose has historically been 6-[18F]fluoro-L-DOPA ([18F]FDOPA). nih.govfrontiersin.org

However, the use of [18F]FDOPA is complicated by its metabolism. nih.govnih.gov A significant issue is its peripheral metabolism by the enzyme catechol-O-methyltransferase (COMT). nih.govosti.gov This process produces a radiolabeled metabolite, 3-O-methyl-6-[18F]fluoro-L-DOPA (OMFD), which can cross the blood-brain barrier and contribute to the PET signal, thereby degrading the signal-to-noise ratio and complicating the kinetic analysis. nih.govosti.gov

6-[18F]FMT was specifically designed to overcome this limitation. nih.gov As a noncatecholic analog, it is not a substrate for COMT. nih.govosti.govresearchgate.net This fundamental difference means that its PET signal is not contaminated by O-methylated metabolites, leading to clearer images with higher contrast and more straightforward kinetic modeling. nih.govfrontiersin.orgosti.gov In the brain, 6-[18F]FMT is decarboxylated by AADC to form 6-[18F]fluoro-m-tyramine, which is then metabolized by monoamine oxidase (MAO) to 6-[18F]fluoro-3-hydroxyphenylacetic acid ([18F]FPAC). nih.govnih.gov This metabolic trapping within the tissue makes 6-[18F]FMT an effective tracer for AADC activity. nih.gov Studies in rhesus monkeys have shown a strong correlation (r = 0.97) between 6-[18F]FMT uptake and regional AADC activity. nih.govnih.gov

Comparative Advantages of this compound over Other Dopaminergic Probes in Preclinical Contexts (e.g., [18F]FDOPA)

Preclinical studies, primarily in non-human primates and rodent models of Parkinson's disease, have highlighted several advantages of 6-[18F]FMT over [18F]FDOPA.

Improved Image Quality and Signal-to-Noise Ratio: Because 6-[18F]FMT is not a substrate for COMT, it results in higher quality brain images with a better signal-to-noise ratio compared to [18F]FDOPA. nih.govfrontiersin.org

Higher Striatal Uptake and Contrast: In comparative studies in monkeys, 6-[18F]FMT demonstrated significantly higher striatal uptake and better image contrast than [18F]FDOPA. nih.govsnmjournals.org The striatum-to-cerebellum ratio, a measure of specific to non-specific binding, was substantially higher for 6-[18F]FMT. nih.gov One study reported a striatum/cerebellum ratio of 5.8 for 6-[18F]FMT at 85 minutes post-injection, compared to 2.8 for [18F]FDOPA. nih.gov

Greater Sensitivity in Detecting Dopaminergic Deficits: In a rat model of Parkinson's disease, 6-[18F]FMT was found to be more sensitive than [18F]FDOPA in discriminating between partial and full dopaminergic lesions and showed a better correlation with post-mortem dopamine content. nih.gov

Higher Affinity for AADC: 6-[18F]FMT exhibits a higher affinity for its target enzyme, AADC, compared to [18F]FDOPA. researchgate.netnih.gov This higher affinity contributes to its superior performance as a biomarker for clinical status in Parkinson's disease. researchgate.netnih.gov

Simpler Metabolic Profile: The metabolic pathway of 6-[18F]FMT is more direct in terms of what it measures. While [18F]FDOPA trapping reflects AADC activity, reuptake, and vesicular storage, 6-[18F]FMT trapping primarily reflects AADC and MAO activity, making it a more direct measure of the enzyme's function. nih.govnih.gov

Comparative Data from Preclinical Studies

| Feature | This compound (6-[18F]FMT) | [18F]Fluoro-L-DOPA ([18F]FDOPA) | Reference |

| Substrate for COMT | No | Yes | nih.govosti.govresearchgate.net |

| Striatum/Cerebellum Ratio (Monkeys) | 5.8 | 2.8 | nih.gov |

| Mean Ki (uptake rate constant, min⁻¹) (Monkeys) | 0.0187 ± 0.0005 | 0.0089 ± 0.0005 | nih.gov |

| Sensitivity to Lesion Severity (Rat Model) | Better discrimination between partial and full lesions | Less sensitive | nih.gov |

| Correlation with Post-mortem Dopamine | Good correlation | Weaker correlation | nih.gov |

| Primary Determinants of Trapping | AADC and MAO activity | AADC, COMT, reuptake, vesicularization | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

128592-98-3 |

|---|---|

Molecular Formula |

C9H10FNO3 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-(18F)fluoranyl-5-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1/i10-1 |

InChI Key |

YTYMWTLCTJSNDC-ULMHTEDTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)[18F] |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(C(=O)O)N)F |

Origin of Product |

United States |

Radiochemistry and Advanced Radiosynthesis Methodologies for 6 18f Fluoro L M Tyrosine Production

Historical Development of 6-(18F) Fluoro-L-m-tyrosine Radiosynthesis Techniques

The journey to produce 6-[18F]FMT with high purity and yield has seen the exploration of various synthetic strategies. Early methods were foundational, paving the way for more refined and efficient techniques.

Electrophilic Fluorination Approaches (e.g., using acetyl[18F]hypofluorite)

Early syntheses of 6-[18F]FMT involved direct electrophilic fluorination. One such method utilized acetyl[18F]hypofluorite ([18F]AcOF) for the radiofluorination of D,L-m-tyrosine. nih.govnih.gov This approach, while demonstrating the feasibility of producing [18F]FMT, was hampered by a lack of regioselectivity, resulting in a mixture of isomers. nih.govnih.gov Specifically, the fluorination of D,L-m-tyrosine with [18F]AcOF yielded a product mixture of 2-, 4-, and 6-[18F]FMT in a proportion of approximately 36:11:52, respectively. nih.govnih.gov The reaction of approximately 80% of the starting D,L-m-tyrosine was observed. nih.govnih.gov The radiochemical yield, corrected for decay, was reported to be 71 ± 5% after purification. nih.gov The production of the electrophilic fluorinating agent, [18F]F2, from which [18F]AcOF is derived, typically involves the irradiation of [18O]O2. nih.govacs.org

Regioselective Radiofluorodestannylation Procedures

To overcome the issue of isomeric mixtures, regioselective radiofluorodestannylation was developed. nih.gov This method involves the synthesis of a precursor molecule where a trimethylstannyl group is positioned at the desired fluorination site. nih.govnih.gov The initial precursor used for this purpose was N-(trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-l-phenylalanine ethyl ester. nih.govnih.gov The radiosynthesis is achieved through electrophilic fluorodestannylation of this precursor, followed by deprotection steps. nih.gov

This regioselective method afforded 6-[18F]FMT with high chemical and radiochemical purity (over 99%). nih.gov Using [18F]F2 and [18F]acetyl hypofluorite, the radiochemical yields for the synthesis of 6-[18F]FMT from a 6-trimethylstannyl-L-m-tyrosine derivative were 23% and 17%, respectively, after acid hydrolysis. nih.gov This approach marked a significant improvement in the specific production of the desired 6-[18F]FMT isomer.

Automated Radiosynthesis Protocols for this compound

The translation of 6-[18F]FMT to broader clinical applications has been facilitated by the development of automated synthesis protocols, which enhance reliability and operator safety.

Alcohol-Enhanced Copper-Mediated Radiofluorination of Chiral Ni(II) Complexes

A significant advancement in the synthesis of 6-[18F]FMT is the use of alcohol-enhanced copper-mediated radiofluorination. nih.govdntb.gov.uanih.gov This method utilizes a Bpin-substituted chiral Ni(II) complex as the precursor. nih.govdntb.gov.uanih.gov The radiofluorination is carried out in the presence of a non-basic salt, such as Bu4ONTf, and a volatile solvent mixture like iPrOH/MeCN. nih.govdntb.gov.uanih.gov This approach offers a simple and rapid radiolabeling procedure, affording the tracer in a 20.0 ± 3.0% activity yield within 70 minutes. nih.govdntb.gov.uanih.gov The use of primary and secondary alcohols was found to have a beneficial effect on the copper-mediated 18F-labeling. nih.gov

This technique is part of a broader development of late-stage 18F-incorporation via alcohol-enhanced Cu-mediated radiofluorination of chiral Ni- or Cu-[(Benzylprolyl)amino]phenone-glycine/alanine (Ni/Cu-BPX) auxiliaries. uni-koeln.de This methodology simplifies the production of various 18F-labeled aromatic amino acids. uni-koeln.de

Adaptation of Automated Synthesis Modules (e.g., TracerLab FX C Pro)

The alcohol-enhanced copper-mediated radiofluorination method has been successfully implemented on automated synthesis modules, such as a modified TracerLab FX C Pro platform, which was originally designed for 11C-labeling. nih.govdntb.gov.uanih.gov This adaptation allows for a straightforward switch between 11C and 18F-labeling on the same module. nih.govdntb.gov.uanih.gov The simplicity of this procedure makes it easily adaptable to other commercially available remote-controlled synthesis units, which is crucial for the widespread clinical application of 6-[18F]FMT. nih.govdntb.gov.uanih.gov The TRACERlab FX C Pro and its successor, the TRACERlab FX2 C, are designed for the automated production of 11C-based tracers but have demonstrated flexibility for other isotopes. gehealthcare.co.kr

Development of Novel Precursors for Enhanced this compound Radiosynthesis

The efficiency of 6-[18F]FMT production is intrinsically linked to the quality and design of the precursor molecule. Research has focused on developing novel precursors to improve synthesis yields and simplify the production process. escholarship.orgosti.govnih.govunt.eduosti.gov

When the reactivity of both precursors was compared under identical radiosynthetic conditions, the resulting 6-[18F]FMT was comparable in decay-corrected radiochemical yield (25-26%) and quality, including chemical, enantiomeric, and radiochemical purity. escholarship.orgosti.govnih.govunt.edu The development of more efficiently produced precursors is crucial, especially considering the large amount of precursor needed for each 6-[18F]FMT preparation. osti.gov

Research Findings on this compound Radiosynthesis

| Method | Precursor | Reagent | Radiochemical Yield (Decay Corrected) | Synthesis Time | Key Findings |

| Electrophilic Fluorination | D,L-m-tyrosine | acetyl[18F]hypofluorite | 71 ± 5% | Not Specified | Produced a mixture of 2-, 4-, and 6-[18F]FMT isomers. nih.govnih.gov |

| Regioselective Radiofluorodestannylation | N-(trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-l-phenylalanine ethyl ester | [18F]F2 / [18F]acetyl hypofluorite | 23% / 17% | Not Specified | Achieved high regioselectivity and purity (>99%). nih.govnih.gov |

| Regioselective Radiofluorodestannylation | N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester | Not Specified | 25-26% | Not Specified | More efficient precursor synthesis with comparable radiochemical yield to the original precursor. escholarship.orgosti.govnih.govunt.edu |

| Alcohol-Enhanced Cu-Mediated Radiofluorination | Bpin-substituted chiral Ni(II) complex | [18F]F- / Bu4ONTf | 20.0 ± 3.0% (activity yield) | 70 minutes | Rapid, automated procedure adaptable to modules like TracerLab FX C Pro. nih.govdntb.gov.uanih.gov |

In Vitro Characterization of 6 18f Fluoro L M Tyrosine Biochemical Interactions

Enzymatic Kinetics of 6-(18F) Fluoro-L-m-tyrosine with Aromatic L-Amino Acid Decarboxylase (AADC) in Cellular Systems

6-[18F]FMT is a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govmdpi.com In vitro studies using rat striatal synaptosomes have been conducted to determine the enzymatic kinetics of 6-[18F]FMT with AADC. nih.gov These studies have revealed a Michaelis-Menten constant (Km) of 53 μM and a maximum reaction velocity (Vmax) of 390 pmol/min/g. nih.gov Comparatively, the natural substrate L-DOPA exhibits a Km of 125 μM and a Vmax of 98 pmol/min per g under similar conditions. nih.gov This indicates that 6-[18F]FMT has a higher affinity for AADC than L-DOPA. nih.gov In fact, it has been suggested that 6-[18F]FMT has a 10-fold greater affinity for AADC than 6-[18F]fluoro-L-DOPA ([18F]FDOPA). snmjournals.orgresearchgate.net

Once decarboxylated by AADC, 6-[18F]FMT is converted into 6-[18F]fluoro-m-tyramine (6-[18F]FMA). nih.govsnmjournals.org This metabolite has a low affinity for the vesicular monoamine transporter. nih.gov Subsequently, 6-[18F]FMA is metabolized by monoamine oxidase (MAO) to [18F]fluoro-3-hydroxyphenylacetic acid ([18F]FPAC), which becomes trapped in the tissue. nih.govsnmjournals.org An important characteristic of 6-[18F]FMT is that it is not a substrate for catechol-O-methyltransferase (COMT), which means it is not subject to O-methylation. nih.govmdpi.com This metabolic stability contributes to a better signal-to-noise ratio in imaging studies compared to tracers like [18F]FDOPA, which are metabolized by COMT. nih.govmdpi.com

| Substrate | Km (μM) | Vmax (pmol/min/g) |

|---|---|---|

| This compound | 53 | 390 |

| L-DOPA | 125 | 98 |

Cellular Transport Mechanisms of this compound

The transport of 6-[18F]FMT across cell membranes is primarily mediated by the large neutral amino acid transporter (LAT). nih.govd-nb.info This is a common pathway for various amino acid-based radiotracers used in medical imaging. snmjournals.orgsnmjournals.orgsnmjournals.org The L-type amino acid transporter 1 (LAT1), in particular, is responsible for the transport of large neutral amino acids and is often overexpressed in cancer cells. snmjournals.orgsnmjournals.org

While specific kinetic data for the transport of 6-[18F]FMT via LAT1 is not extensively detailed in the provided search results, the general mechanism for similar amino acid analogs involves active transport into cells. acs.org For instance, another fluorinated tyrosine derivative, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is actively transported by LAT1. acs.org It is understood that LAT1 facilitates the transport of a wide range of amino acid derivatives. acs.org The efficiency of this transport can be influenced by the presence of competing endogenous amino acids. acs.org

Analysis of this compound Equilibration Dynamics in Biological Fluids (e.g., plasma and erythrocytes)

The equilibration of 6-[18F]FMT between plasma and red blood cells (erythrocytes) is a relatively slow process. nih.gov In vitro studies with human whole blood have shown that it takes approximately one hour for 6-[18F]FMT to reach equilibrium between these two compartments. nih.govnih.gov This equilibration process can be described by a single exponential function with a half-life of about 10 minutes. nih.gov

This is in stark contrast to other radiotracers like [18F]fluorodeoxyglucose (FDG), which equilibrates almost instantaneously between plasma and erythrocytes. nih.gov The primary metabolite of 6-[18F]FMT, 6-[18F]fluoro-3-hydroxyphenylacetic acid (FHPAA), equilibrates much faster than its parent compound, reaching equilibrium within the first five minutes of incubation in blood samples. nih.gov

| Radiotracer | Time to Equilibrate Between Plasma and Erythrocytes | Equilibration Half-Life |

|---|---|---|

| This compound (FmT) | ~ 1 hour | ~ 10 minutes |

| [18F]Fluorodeoxyglucose (FDG) | Instantaneous | N/A |

| 6-[18F]Fluoro-3-hydroxyphenylacetic acid (FHPAA) | Within 5 minutes | N/A |

Preclinical in Vivo Evaluation and Pharmacometabolism of 6 18f Fluoro L M Tyrosine in Animal Models

Biodistribution and Regional Brain Uptake Patterns of 6-(18F) Fluoro-L-m-tyrosine in Rodent Models

Following intravenous administration in rodent models, 6-[18F]FMT demonstrates selective accumulation in brain regions with high densities of monoaminergic neurons, which include dopaminergic, serotonergic, and noradrenergic systems. nih.gov The highest uptake is observed in the striatum, a region densely populated with dopaminergic nerve terminals. nih.govrotman-baycrest.on.ca This selective uptake is indicative of the tracer's ability to follow the metabolic pathway of L-DOPA, the natural precursor to dopamine (B1211576). nih.gov

Studies in rats have shown that the striatum serves as the primary region of interest for 6-[18F]FMT uptake, while the cerebellum, having minimal AADC activity, is often used as a reference region to correct for non-specific binding. rotman-baycrest.on.ca The striatal-to-cerebellar ratio of radioactivity provides a quantitative measure of dopamine synthesis capacity. rotman-baycrest.on.ca In freely moving rats, microdialysis studies have further elucidated the regional metabolism, showing that the major metabolite in the striatum is [18F]fluoro-3-hydroxyphenylacetic acid ([18F]FPAC). nih.gov

The biodistribution pattern of 6-[18F]FMT in rodents supports its utility as a specific tracer for the presynaptic dopaminergic system, with high signal accumulation in key areas of dopamine synthesis and metabolism.

Tracer Kinetic Modeling of this compound Uptake in Animal Brains

To quantify the uptake and metabolism of 6-[18F]FMT in the brain, various tracer kinetic models are employed in animal studies. These models provide quantitative parameters that reflect the underlying physiological processes, such as transport across the blood-brain barrier and enzymatic conversion.

The three-compartment model is a standard approach used to analyze the kinetics of 6-[18F]FMT in the brain. frontiersin.orgnih.govfrontiersin.org This model typically describes the tracer's movement between three compartments: the plasma, the non-metabolized tracer in the brain tissue, and the metabolized tracer trapped in the brain tissue. The model allows for the estimation of rate constants that govern the transport and metabolism of the tracer. While specific rate constants from these models are not detailed in the provided search results, the use of a three-compartment model has been established as a valid method for analyzing 6-[18F]FMT PET data in non-human primates. frontiersin.orgnih.govfrontiersin.org

Patlak graphical analysis is a widely used and robust method for analyzing PET data of irreversibly bound tracers like 6-[18F]FMT. nih.govnih.gov This method provides a measure of the net influx rate constant (Ki), which reflects the rate of tracer uptake and trapping in the tissue. nih.govnih.gov The Patlak plot becomes linear after an initial equilibration period, and the slope of the linear portion is equal to Ki. frontiersin.org

This analysis can be performed using an arterial input function, which requires arterial blood sampling, or a reference tissue input function, which is a non-invasive alternative. nih.govnih.gov For 6-[18F]FMT studies, the cerebellum is often used as a reference tissue due to its low AADC activity. nih.govrotman-baycrest.on.ca The use of a cerebellar input function and Patlak analysis has been validated in non-human primates and provides results consistent with more complex kinetic modeling approaches. nih.govfrontiersin.org This method is particularly useful for assessing the integrity of presynaptic dopamine function in both normal and diseased brains. nih.gov

Three-Compartment Kinetic Models

Assessment of Dopaminergic System Integrity using this compound PET in Animal Models of Neurological Disorders

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a well-established animal model of Parkinson's disease that replicates the selective loss of dopaminergic neurons in the substantia nigra. nih.govnih.gov 6-[18F]FMT PET has been extensively used in this model to assess the integrity of the presynaptic dopaminergic system. nih.govfrontiersin.orgnih.gov

Studies in MPTP-treated monkeys have consistently demonstrated a significant reduction in striatal 6-[18F]FMT uptake, reflecting the loss of AADC activity due to dopaminergic neurodegeneration. nih.govfrontiersin.orgnih.gov For instance, a unilateral intracarotid artery infusion of MPTP in rhesus monkeys resulted in an 87% decrease in striatal 6-[18F]FMT uptake on the lesioned side. nih.govfrontiersin.orgescholarship.org This profound reduction in tracer uptake correlates with the severity of parkinsonian symptoms and the degree of dopamine transporter loss. capes.gov.br

Comparative studies have shown that 6-[18F]FMT is as effective as the more commonly used tracer, 6-[18F]FDOPA, in distinguishing between normal and MPTP-lesioned monkeys based on uptake rate constants (Ki and Kc). nih.gov However, unlike FDOPA, the rate of loss of striatal radioactivity (kloss) with 6-[18F]FMT does not differentiate between normal and lesioned animals, suggesting that 6-[18F]FMT is a more specific tracer for AADC activity, whereas FDOPA may provide additional information about dopamine turnover. nih.gov

The findings from these studies in MPTP primate models strongly support the use of 6-[18F]FMT PET as a sensitive and reliable tool for evaluating the extent of dopaminergic system damage in Parkinson's disease and for monitoring the efficacy of potential therapeutic interventions. nih.govfrontiersin.org

Investigation in 6-hydroxydopamine (6-OHDA) Rat Models of Parkinson's Disease

The neurotoxin 6-hydroxydopamine (6-OHDA) is utilized to create rodent models that replicate the rapid destruction of catecholaminergic neurons seen in Parkinson's disease. jkns.or.kr These models are crucial for studying the effects of therapeutic interventions and are considered models of complete or partial dopaminergic deficits. jkns.or.kr

Positron Emission Tomography (PET) imaging with this compound (FMT) has been effectively used to assess the integrity of the dopaminergic system in these 6-OHDA rat models. nih.govresearchgate.net A key advantage of FMT is that it is not a substrate for catechol-O-methyltransferase (COMT), which simplifies its metabolic profile compared to other tracers like 6-[18F]fluoro-L-DOPA (FDOPA). frontiersin.orgosti.gov This results in clearer images with a better signal-to-noise ratio. frontiersin.org

In a comparative study, both FMT and FDOPA were used to image the brains of 6-OHDA lesioned rats. nih.gov While both tracers showed a decrease in uptake in the denervated striatum, only FMT was sensitive enough to distinguish between partial and full lesions. nih.gov The tissue-derived uptake rate constant (K_c) for FMT correlated well with post-mortem measurements of striatal dopamine content. nih.gov This suggests that FMT may be more sensitive for investigating the loss of dopamine terminals in these models. nih.gov

The table below summarizes the findings from a study comparing [¹⁸F]FMT and [¹⁸F]FDOPA in 6-OHDA rat models.

| Radiotracer | Ability to Discriminate Lesion Severity | Correlation with Striatal Dopamine Content |

| [¹⁸F]FMT | Yes | Strong |

| [¹⁸F]FDOPA | No | Weaker |

This table illustrates the superior performance of [¹⁸F]FMT in differentiating between partial and full 6-OHDA lesions and its strong correlation with post-mortem dopamine levels, as highlighted in the study.

Application in Alpha-Synucleinopathy (e.g., rAAV-based αSyn) Rat Models

Alpha-synucleinopathy models, often created using adeno-associated viral (AAV) vectors to overexpress alpha-synuclein (B15492655) (αSyn), are instrumental in mimicking the pathological processes of Parkinson's disease. jkns.or.krresearchgate.net These models exhibit key features of the disease, including protein aggregation, progressive loss of dopaminergic neurons, and motor impairments. researchgate.net

Longitudinal PET imaging with FMT has been successfully employed to monitor the progressive dopaminergic deficit in these models. nih.govresearchgate.net In a study using an A53T-AAV rat model, a progressive reduction in the FMT PET signal (specifically the K_c parameter) was observed in the lesioned caudate putamen over 12 weeks. nih.govresearchgate.net This decrease in signal correlated with motor deficits observed in the stepping test, providing a valuable in vivo measure of disease progression. nih.govresearchgate.net

The development of these progressive rat models of α-synuclein pathology, combined with longitudinal monitoring using FMT PET, offers a translationally relevant platform for evaluating potential disease-modifying therapies. nih.govresearchgate.net

The table below presents findings from a longitudinal study using [¹⁸F]FMT PET in an A53T-AAV rat model of α-synucleinopathy.

| Time Point | [¹⁸F]FMT PET Signal (K_c) in Lesioned Caudate Putamen | Correlation with Motor Deficits (Stepping Test) |

| Baseline | Normal | No Deficit |

| Follow-up (up to 12 weeks) | Progressive Reduction | Progressive Worsening |

This table demonstrates the progressive decrease in the [¹⁸F]FMT PET signal over time in the A53T-AAV rat model and its correlation with the deterioration of motor performance, as detailed in the study.

Correlation with Neurochemical Markers in Animal Models

The uptake of FMT in the brain, as measured by PET, has been shown to correlate with key neurochemical markers of the dopaminergic system. In primate studies, kinetic modeling revealed that the radioactivity in the brain after FMT administration is in the form of its metabolites, 6-[18F]fluoro-m-tyramine (FMA) and 6-[18F]fluoro-3-hydroxyphenylacetic acid (FPAC). frontiersin.orgnih.gov This metabolic pathway is consistent with the decarboxylation of FMT by aromatic L-amino acid decarboxylase (AADC) and subsequent metabolism by monoamine oxidase. frontiersin.orgnih.gov

Studies in monkeys have demonstrated that the localization of FMT radioactivity correlates significantly with regional AADC activity (r = 0.97). nih.gov However, it did not show a correlation with dopamine concentration in various brain regions. nih.gov This suggests that FMT is a valuable tracer for assessing AADC activity, a key enzyme in dopamine synthesis. nih.gov

In rat models of Parkinson's disease, the FMT-derived signal has been directly linked to the extent of dopaminergic denervation. As mentioned previously, in 6-OHDA rat models, the FMT uptake rate constant (K_c) showed a strong correlation with post-mortem striatal dopamine content. nih.gov Similarly, in α-synucleinopathy rat models, the progressive reduction in the FMT PET signal was associated with the loss of dopaminergic function. nih.govresearchgate.netuzh.ch

The table below summarizes the correlation of [¹⁸F]FMT PET imaging with key neurochemical markers in animal models.

| Neurochemical Marker | Correlation with [¹⁸F]FMT PET Signal | Animal Model |

| Aromatic L-amino acid decarboxylase (AADC) activity | Strong Positive Correlation (r=0.97) | Monkey |

| Striatal Dopamine Content | Strong Positive Correlation | 6-OHDA Rat |

| Dopaminergic Function | Strong Positive Correlation | α-Synucleinopathy Rat |

This table highlights the strong correlation between the [¹⁸F]FMT PET signal and crucial neurochemical markers of the dopaminergic system across different animal models, as supported by the research.

Considerations for this compound Imaging in Specific Animal Models (e.g., mouse models)

While FMT PET imaging has proven valuable in rat and primate models, its application in mouse models of Parkinson's disease has faced challenges. researchgate.netnih.gov Studies attempting to use FMT PET to visualize the mouse striatum have reported a failure to achieve clear delineation of this brain region. researchgate.netnih.gov This limitation hinders the ability to detect and quantify striatal degeneration in mouse models using this specific tracer. researchgate.netnih.gov

In contrast, other PET tracers, such as [18F]FECNT, have been shown to successfully delineate the striatum in mice with high resolution, enabling the quantification of dopaminergic degeneration in models like the MPTP mouse model of Parkinson's disease. researchgate.netnih.gov

The challenges with FMT imaging in mice may be attributed to several factors, including the small size of the mouse brain and potential differences in tracer metabolism or kinetics compared to larger animals. The spatial resolution of preclinical scanners can be a limiting factor when imaging the brains of small rodents. jkns.or.kr

The table below provides a comparative overview of the utility of [¹⁸F]FMT PET imaging in different animal models.

| Animal Model | Striatal Visualization with [¹⁸F]FMT PET | Utility for Quantifying Dopaminergic Degeneration |

| Rat | Clear | High |

| Primate | Clear | High |

| Mouse | Poor/Unclear | Low |

This table summarizes the varying success of [¹⁸F]FMT PET imaging across different animal models, emphasizing the challenges encountered in mouse models compared to the successful application in rats and primates.

Comparative Preclinical Studies of 6 18f Fluoro L M Tyrosine with Other Pet Radiotracers

Head-to-Head Comparisons with 6-(18F) Fluoro-L-DOPA ([18F]FDOPA)

Preclinical research has extensively compared 6-(18F) Fluoro-L-m-tyrosine ([18F]FMT) with the historically standard radiotracer, 6-(18F) Fluoro-L-DOPA ([18F]FDOPA), for imaging the presynaptic dopaminergic system. These studies, primarily in rodent and non-human primate models of Parkinson's disease, have highlighted key differences in their biochemical pathways, imaging characteristics, and sensitivity for detecting dopaminergic deficits.

Both [18F]FMT and [18F]FDOPA are utilized to assess the integrity of presynaptic dopaminergic nerve terminals by measuring the activity of the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govfrontiersin.org However, their subsequent metabolic fates differ significantly, influencing their utility as biomarkers.

In a study using a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, both tracers showed a strong correlation in estimating decreased uptake in the damaged striatum. nih.gov However, only [18F]FMT was able to distinguish between partial and full lesions and its uptake correlated well with post-mortem dopamine (B1211576) content. nih.gov This suggests [18F]FMT may be more sensitive for investigating the loss of dopaminergic terminals in this model. nih.govresearchgate.net

Similarly, in MPTP-lesioned monkeys, a model for Parkinson's disease, [18F]FMT was as effective as [18F]FDOPA in differentiating between normal and lesioned subjects based on tracer uptake rates. nih.gov A study in rhesus monkeys treated with the neurotoxin MPTP showed a significant 87% decrease in striatal [18F]FMT uptake, supporting its use for imaging both normal and diseased brains. frontiersin.orgnih.gov

While both tracers are valuable, [18F]FMT is considered a more direct marker of AADC activity. nih.govfrontiersin.org In contrast, [18F]FDOPA's signal is influenced by subsequent steps, including vesicular storage of its metabolite, [18F]fluorodopamine, making it a better choice for investigating dopamine turnover and storage. nih.govfrontiersin.org

A significant advantage of [18F]FMT over [18F]FDOPA is its superior image quality, characterized by higher contrast and an improved signal-to-noise ratio. frontiersin.orgnih.gov This is primarily because [18F]FMT is not a substrate for the enzyme catechol-O-methyltransferase (COMT). frontiersin.orgnih.gov

[18F]FDOPA is metabolized peripherally by COMT, producing 3-O-methyl-6-[18F]FDOPA ([18F]OMFD). osti.gov This metabolite can cross the blood-brain barrier and creates a background signal that can obscure the specific signal from the striatum, thereby degrading image quality and complicating kinetic analysis. frontiersin.orgnih.govosti.govmdpi.com

In contrast, [18F]FMT's metabolic pathway avoids O-methylation, leading to less background noise and a clearer delineation of dopaminergic regions. frontiersin.orgosti.gov Preclinical studies in non-human primates have demonstrated this advantage. In one comparison, the striatum-to-cerebellum uptake ratio, a measure of image contrast, was 5.8 for [18F]FMT at 85 minutes post-injection, compared to 2.8 for [18F]FDOPA. nih.govsnmjournals.org Another study in normal human volunteers reported a mean striatum-to-cerebellum ratio of 4.95 for [18F]FMT, significantly higher than the 2.18 reported for [18F]FDOPA. nih.gov

Table 1: Comparison of Image Contrast (Striatum/Cerebellum Ratio) between [18F]FMT and [18F]FDOPA in Preclinical and Clinical Studies.

| Tracer | Species | Striatum/Cerebellum Ratio | Reference |

|---|---|---|---|

| [18F]FMT | Monkey | 5.8 | nih.govsnmjournals.org |

| [18F]FDOPA | Monkey | 2.8 | nih.govsnmjournals.org |

| [18F]FMT | Human | 4.95 ± 1.16 | nih.gov |

| [18F]FDOPA | Human | 2.18 ± 0.22 | nih.gov |

The differing metabolic pathways of [18F]FMT and [18F]FDOPA have a direct impact on the quantification of their respective PET signals. [18F]FDOPA is converted to [18F]fluorodopamine, which is then stored in synaptic vesicles. frontiersin.org This storage and subsequent slow turnover contribute to the PET signal. nih.gov

Conversely, [18F]FMT is decarboxylated to [18F]fluoro-m-tyramine ([18F]FMA). frontiersin.org [18F]FMA has a low affinity for the vesicular monoamine transporter 2 (VMAT2) and is therefore not significantly stored in vesicles. frontiersin.orgmdpi.com Instead, it is rapidly metabolized by monoamine oxidase (MAO) to [18F]fluoro-3-hydroxyphenylacetic acid ([18F]FPAC), which is then trapped within the tissue. nih.govmdpi.com This simpler metabolic pathway means that the [18F]FMT signal is a more direct reflection of AADC activity, without the confounding factors of vesicular storage and release. frontiersin.org

This metabolic difference simplifies the kinetic modeling required for [18F]FMT compared to [18F]FDOPA. frontiersin.orgosti.gov The absence of peripherally formed, brain-penetrant metabolites with [18F]FMT leads to more straightforward quantification of AADC activity. frontiersin.orgsnmjournals.org Studies in monkeys have shown that the uptake rate constant (Ki) for [18F]FMT is more than double that of [18F]FDOPA, indicating a higher extraction of the tracer into the brain tissue. nih.govsnmjournals.org

Table 2: Comparison of Mean Uptake Rate Constants (Ki) in Monkeys.

| Tracer | Mean Ki (min-1) | Reference |

|---|---|---|

| [18F]FMT | 0.0187 ± 0.0005 | nih.gov |

| [18F]FDOPA | 0.0089 ± 0.0005 | nih.gov |

Image Contrast and Signal-to-Noise Ratio Enhancements

Comparison with Other Dopamine Transporter (DAT) Tracers in Preclinical Research

While [18F]FMT and [18F]FDOPA measure dopamine synthesis capacity via AADC, other PET tracers target the dopamine transporter (DAT), another key marker of dopaminergic terminal integrity. A preclinical study in mice compared [18F]FMT and [18F]FDOPA with the DAT tracer [18F]FECNT. sonar.chresearchgate.net

The study found that both [18F]FMT and [18F]FDOPA failed to clearly visualize the striatum in mice. sonar.chresearchgate.net In contrast, [18F]FECNT provided excellent delineation of the striatum and was able to detect and quantify striatal degeneration in MPTP-lesioned mice. sonar.chresearchgate.net This suggests that for the specific application of imaging the dopaminergic system in mice, DAT tracers like [18F]FECNT may be more suitable than AADC tracers. sonar.ch Another study in a rat model found that the DAT tracer [18F]CFT was more sensitive than [18F]FDOPA in detecting dopaminergic deficits. utupub.fi

Assessing Sensitivity to Dopaminergic Terminal Loss across Different Tracers

The sensitivity to detect the loss of dopaminergic terminals is a critical factor in evaluating PET tracers for neurodegenerative diseases. Preclinical studies have shown that [18F]FMT may possess greater sensitivity in certain contexts compared to [18F]FDOPA.

As mentioned earlier, in a 6-OHDA rat model, [18F]FMT was better able to differentiate between varying degrees of dopamine depletion than [18F]FDOPA. nih.gov This enhanced sensitivity is attributed to its cleaner metabolic profile and more direct reflection of AADC activity. nih.govresearchgate.net

In MPTP-lesioned monkeys, both [18F]FMT and [18F]FDOPA demonstrated similar reductions in striatal uptake, indicating their comparable ability to detect significant dopaminergic loss in this model. nih.gov However, the higher affinity of [18F]FMT for AADC and the absence of confounding metabolites suggest it may be a more precise biomarker for clinical status, a finding supported by limited human studies. nih.gov The choice between tracers may, therefore, depend on the specific research question, with [18F]FMT being potentially superior for quantifying AADC activity and early or subtle neuronal loss, while [18F]FDOPA provides additional information on dopamine storage and turnover. nih.govfrontiersin.org

Methodological Advancements in 6 18f Fluoro L M Tyrosine Pet Imaging Analysis in Preclinical Research

Development of Quantitative Imaging Parameters for 6-(18F) Fluoro-L-m-tyrosine Uptake

The quantification of 6-[18F]FMT uptake in preclinical models relies on several key imaging parameters derived from PET scans. These parameters are essential for comparing dopaminergic function between study groups and for tracking changes over time.

A primary and robust parameter is the tracer uptake rate constant (K_i or K_c) . This value, typically expressed in units of ml/min/g, represents the influx and subsequent trapping of the tracer in brain tissue, primarily the striatum. nih.govnih.gov It is calculated from dynamic PET imaging sequences that capture the tracer's movement over time. nih.gov

A simpler and more accessible alternative to full kinetic modeling is the use of ratio-based metrics . The most common of these is the striatum-to-cerebellum ratio . nih.govnih.gov This approach uses the cerebellum as a reference region, as it has a negligible density of dopaminergic terminals and thus minimal specific tracer uptake. nih.gov This ratio provides a semi-quantitative index of tracer accumulation that is highly correlated with K_i values. nih.gov Studies in primate models of Parkinson's disease have shown that these simple ratios are a useful alternative to more complex kinetic analyses, especially for applications where shorter imaging times are desirable. nih.gov

Preclinical studies have demonstrated the sensitivity of these parameters in detecting dopaminergic deficits. For instance, in a study comparing 6-[18F]FMT and [18F]FDOPA in monkeys, 6-[18F]FMT exhibited a significantly higher uptake rate and target-to-background ratio. nih.gov Similarly, monkeys treated with the neurotoxin MPTP to model Parkinson's disease showed a drastic 87% reduction in striatal 6-[18F]FMT uptake, underscoring the parameter's utility in quantifying severe dopaminergic loss. escholarship.org

Table 1: Comparison of Quantitative Uptake Parameters for 6-(18F)FMT in Preclinical Primate Models

| Parameter | Tracer | Animal Model | Value | Finding |

|---|---|---|---|---|

| Mean K_i (min⁻¹) | 6-(18F)FMT | Rhesus Monkey (n=3) | 0.0187 ± 0.0005 | 6-(18F)FMT shows a higher influx rate constant compared to [18F]FDOPA. nih.gov |

| Mean K_i (min⁻¹) | [18F]FDOPA | Rhesus Monkey (n=5) | 0.0089 ± 0.0005 | |

| Striatum/Cerebellum Ratio (at 85 min) | 6-(18F)FMT | Rhesus Monkey | 5.8 | 6-(18F)FMT provides a superior target-to-background ratio. nih.gov |

| Striatum/Cerebellum Ratio (at 85 min) | [18F]FDOPA | Rhesus Monkey | 2.8 | |

| Striatal Uptake Decrease | 6-(18F)FMT | MPTP-Treated Monkey | 87% | Demonstrates high sensitivity to dopaminergic denervation. escholarship.org |

Advanced Data Analysis Techniques for Tracer Kinetics

The analysis of 6-[18F]FMT kinetics has evolved to include several sophisticated techniques, each with varying levels of complexity and utility. The choice of method often depends on the specific research question and practical constraints.

Compartmental modeling represents the most comprehensive approach to analyzing tracer kinetics. A 3-compartment model is often employed for 6-[18F]FMT, which considers the tracer in plasma, the free tracer in tissue, and the trapped tracer in tissue. nih.govfrontiersin.org This method requires dynamic PET imaging over an extended period (e.g., 90 minutes) and a metabolite-corrected arterial plasma input function to accurately model the tracer's behavior. nih.govnih.gov Kinetic studies have identified the primary brain metabolites as 6-[18F]fluoro-m-tyramine (FMA), the product of AADC-mediated decarboxylation, and 6-[18F]fluoro-3-hydroxyphenylacetic acid (FPAC), a further product of monoamine oxidase metabolism. nih.govnih.govfrontiersin.org

Patlak graphical analysis is a widely used and robust method that serves as a reliable alternative to full compartmental modeling. nih.govescholarship.org This technique allows for the calculation of the tracer influx rate constant (K_i) using a linear graphical plot of dynamic imaging data. nih.govescholarship.org It simplifies the analysis by assuming irreversible trapping of the tracer over the course of the scan, an assumption that holds true for 6-[18F]FMT in many contexts. nih.gov This method has been successfully used to determine the range of normal striatal uptake values in both nonhuman primates and humans. nih.govescholarship.orgfrontiersin.org

The simple ratio approach , as mentioned previously, represents a significant methodological simplification. nih.govfrontiersin.org By calculating the ratio of radioactivity in the striatum to that in the cerebellum at a specific time point post-injection, it provides a powerful, semi-quantitative outcome measure. nih.gov Research has confirmed that these striatal count ratios are significantly correlated with the K_i values derived from Patlak analysis. nih.gov This validation suggests that the simpler ratio method is a useful and efficient alternative, particularly for longitudinal studies or when arterial blood sampling is impractical. nih.gov

Integration of Imaging Data with Post-Mortem Neurochemical Analyses in Animal Studies

A critical aspect of validating any PET tracer is to ensure that the imaging signal accurately reflects the underlying biology. In preclinical research, this is achieved by integrating in-vivo PET imaging data with ex-vivo post-mortem neurochemical analyses of brain tissue from the same animals.

Studies have consistently demonstrated a strong correlation between 6-[18F]FMT PET-derived parameters and direct measures of dopaminergic integrity. In MPTP-treated monkeys, a significant correlation was found between striatal K_i values, striatal-to-cerebellum ratios, and post-mortem striatal dopamine (B1211576) content as measured by high-performance liquid chromatography (HPLC) . nih.gov

Further validation comes from studies in 6-hydroxydopamine (6-OHDA) lesioned rats, another model of Parkinson's disease. In a comparative study, the uptake rate constant (K_c) derived from 6-[18F]FMT PET scans correlated well with post-mortem striatal dopamine content. nih.gov Notably, the 6-[18F]FMT K_c was able to discriminate between partially and fully lesioned animals, a sensitivity not observed with [18F]FDOPA in the same study. nih.gov

The tracer's localization has also been correlated with enzyme activity. In monkeys, 6-[18F]FMT radioactivity localization showed a significant correlation (r = 0.97) with regional AADC activity, confirming that the tracer is a valid marker for this specific enzyme. nih.gov Post-mortem examinations in animal models often include autoradiography to assess dopamine transporter (DAT) levels and immunohistochemistry to analyze the expression of proteins like tyrosine hydroxylase, providing a comprehensive picture of the dopaminergic system that can be compared against the PET findings. researchgate.net

Table 2: Correlation of 6-(18F)FMT PET Parameters with Post-Mortem Neurochemical Measures

| PET Parameter | Post-Mortem Measure | Animal Model | Key Finding |

|---|---|---|---|

| Striatal K_i Values and Ratios | Striatal Dopamine Content (HPLC) | MPTP Monkey | Both PET measures were significantly correlated with striatal dopamine content. nih.gov |

| Tissue-derived Uptake Rate Constant (K_c) | Striatal Dopamine Content (HPLC) | 6-OHDA Rat | A strong relationship was observed, and 6-(18F)FMT K_c could discriminate lesion severity. nih.gov |

| Radioactivity Localization | Regional AADC Activity | Monkey | A significant correlation (r = 0.97) was found between tracer uptake and enzyme activity. nih.gov |

Challenges and Future Research Directions for 6 18f Fluoro L M Tyrosine in Translational Neuroscience

Optimization of Automated Radiosynthesis for Research Scale Production

A significant hurdle for the widespread clinical and preclinical application of 6-(18F) Fluoro-L-m-tyrosine has been the lack of practical and efficient automated production methods. dntb.gov.uanih.gov While it is a valuable alternative to [18F]FDOPA, its clinical use has been limited by these production challenges. dntb.gov.ua

Recent advancements have focused on developing more streamlined and reliable automated synthesis processes. One promising approach involves an alcohol-enhanced, copper-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex. dntb.gov.uanih.gov This method, implemented on a modified TRACERlab FX C Pro platform originally designed for Carbon-11 labeling, has shown the ability to produce the tracer in approximately 70 minutes with an activity yield of 20.0 ± 3.0%. dntb.gov.ua The simplicity of this procedure suggests it could be readily adapted to other commercially available automated synthesis units, facilitating a broader application of this compound. dntb.gov.ua

Another strategy that has been explored is the use of a non-basic phase-transfer catalyst, which has allowed for a reduction in the amount of precursor needed. mdpi.com This optimization not only makes the process more efficient but also simplifies the purification step, enabling the use of solid-phase extraction (SPE) which is faster and more easily automated than traditional HPLC methods. mdpi.com These developments are crucial for enabling the consistent, research-scale production necessary for extensive preclinical and clinical studies.

| Radiosynthesis Method | Platform | Synthesis Time | Activity Yield | Key Advantages |

| Alcohol-enhanced Cu-mediated radiofluorination | Modified TRACERlab FX C Pro | ~70 min | 20.0 ± 3.0% | Adaptable to other modules, enables switch between 11C and 18F labeling. dntb.gov.ua |

| Non-basic phase-transfer catalyst with SPE purification | GE TRACERlab FX N Pro | < 55 min | 16 ± 2% | Reduced precursor amount, fast SPE purification. mdpi.com |

| Electrophilic fluorodestannylation | - | - | 25-26% (decay corrected) | Comparable yield and quality to original methods with a more efficient precursor synthesis. osti.gov |

Addressing Limitations in Specific Animal Models

The utility of this compound has been demonstrated in various animal models, particularly in non-human primates for studying Parkinson's disease (PD). frontiersin.orgnih.gov In MPTP-lesioned monkeys, a model for PD, PET scans with this tracer have shown a significant decrease in striatal uptake, correlating with the loss of dopaminergic neurons. frontiersin.org

However, its application in rodent models has presented some challenges. For instance, studies in healthy C57BL/6 mice have shown that both [18F]FDOPA and this compound failed to clearly visualize the striatum. sonar.chresearchgate.net In contrast, another tracer, [18F]FECNT, was successful in delineating the striatum in mice and was effective in quantifying striatal degeneration in the MPTP mouse model of PD. sonar.chresearchgate.net This suggests that while this compound is a powerful tool, its effectiveness can be species- and model-dependent.

Further research is needed to understand the factors limiting its utility in certain rodent models. This could involve investigating differences in tracer metabolism, blood-brain barrier transport, or the specific neurochemical environment of the mouse brain compared to primates. Adapting imaging protocols or developing new analytical methods may be necessary to enhance the signal and improve visualization in these models.

Further Elucidation of this compound Metabolic Pathways and Trapping Mechanisms

The metabolic pathway of this compound is a key aspect of its function as a PET tracer. It is understood that after crossing the blood-brain barrier, it is decarboxylated by AADC to form 6-[18F]fluoro-m-tyramine (FMA). frontiersin.orgfrontiersin.org FMA is then further metabolized by monoamine oxidase (MAO) to 6-[18F]fluoro-3-hydroxyphenylacetic acid (FPAC), which is effectively trapped in the tissue. frontiersin.orgfrontiersin.org This trapping mechanism is fundamental to the PET signal.

While the primary metabolic route is established, a more detailed understanding of the kinetics and regional variations of these processes is still needed. Studies in rhesus monkeys have shown that the uptake of this compound correlates strongly with regional AADC activity (r = 0.97) and less so with dopamine (B1211576) concentration. nih.gov This indicates that the tracer's distribution is not limited to dopaminergic regions but extends to other areas with significant monoamine concentrations, such as those rich in norepinephrine (B1679862) and serotonin. nih.gov

Future research should aim to further dissect these non-dopaminergic contributions to the signal. This is particularly important when studying diseases where dopaminergic neurons are selectively lost, as the remaining signal from other monoaminergic systems could be misinterpreted. nih.gov Advanced kinetic modeling and correlative studies with other imaging modalities or post-mortem tissue analysis will be crucial in refining our understanding of the tracer's trapping mechanisms across different brain regions and in various disease states.

Key Metabolic Steps:

Uptake: this compound crosses the blood-brain barrier.

Decarboxylation: Converted by Aromatic L-amino acid decarboxylase (AADC) to 6-[18F]fluoro-m-tyramine (FMA). frontiersin.orgfrontiersin.org

Oxidation: FMA is metabolized by monoamine oxidase (MAO) to 6-[18F]fluoro-3-hydroxyphenylacetic acid (FPAC). frontiersin.orgfrontiersin.org

Trapping: FPAC is trapped within the tissue, generating the PET signal. frontiersin.orgfrontiersin.org

Expanding Preclinical Applications in Diverse Neurological Disease Models

The primary application of this compound has been in the study of Parkinson's disease and other movement disorders, where the integrity of the dopaminergic system is a key feature. nih.govnih.govuzh.ch However, given its ability to measure AADC activity, which is not exclusive to dopamine neurons, there is significant potential to expand its use to a wider range of neurological and psychiatric conditions.

For instance, alterations in monoaminergic systems are implicated in conditions such as depression, schizophrenia, and addiction. nih.gov Preclinical studies using this compound in animal models of these disorders could provide valuable insights into the underlying neurochemical changes.

Recent studies have begun to explore these broader applications. For example, it has been used to measure catecholamine synthesis capacity in the locus coeruleus in studies of aging and Alzheimer's disease, investigating its relationship with tau pathology and memory. escholarship.org There is also interest in its potential application in epilepsy research, although a study in rat models did not find evidence of increased cerebral uptake after seizures. nih.gov

Future research should systematically evaluate the utility of this compound in validated animal models of various neurological and psychiatric diseases. This will require careful study design and validation against established biomarkers and behavioral outcomes for each specific condition.

| Disease Area | Potential Application of this compound |

| Parkinson's Disease | Assessing dopaminergic terminal loss and AADC activity. nih.govuzh.ch |

| Alzheimer's Disease | Investigating changes in catecholamine synthesis in relation to pathology. escholarship.org |

| Depression | Studying alterations in monoaminergic systems. |

| Schizophrenia | Examining dopaminergic and other monoaminergic pathway dysregulation. nih.gov |

| Addiction | Investigating the role of dopamine and other monoamines in reward pathways. nih.gov |

| Epilepsy | Exploring potential changes in amino acid metabolism related to seizure activity. nih.gov |

Q & A

Q. What are the key methodological considerations for synthesizing 6-FMT with high enantiomeric purity?

Enantiomeric purity is critical for 6-FMT due to the L-form's affinity for blood-brain barrier transporters. Methods include:

- Chiral phase-transfer alkylation : Uses chiral catalysts (e.g., (S)-NOBIN) to achieve >95% enantiomeric excess (ee) .

- Automated multi-step synthesis : Combines fluorination, deprotection, and HPLC purification to ensure purity >96% .

- Precursor optimization : Derivatives like Boc-protected m-tyrosine reduce side reactions, improving radiochemical yield (RCY) to ~40% .

Q. How does 6-FMT’s metabolic stability compare to 6-[18F]FDOPA in vivo?

6-FMT resists peripheral decarboxylation better than 6-FDOPA due to its meta-hydroxyl group, reducing metabolite interference in PET quantification. Key findings:

Q. What quality control parameters are critical for 6-FMT production?

- Radiochemical purity : ≥96% via HPLC, with 18F-ions ≤4% .

- Enantiomeric purity : ≥96% L-form, validated by chiral chromatography .

- Residual solvents : Ethanol ≤5 mg/mL, methanol ≤3 mg/mL .

Advanced Research Questions

Q. How can kinetic modeling (e.g., Patlak analysis) improve quantification of dopaminergic activity with 6-FMT?

- Patlak graphical analysis : Compartmental modeling using arterial input functions to calculate uptake rate constants (Ki) .

- Time-activity curves : Subregional striatal analysis (caudate vs. putamen) enhances sensitivity in Parkinson’s disease (PD) staging .

- Metabolite correction : Plasma metabolite analysis (via HPLC) ensures accurate input function modeling .

Q. What experimental designs resolve discrepancies in 6-FMT uptake between preclinical and clinical studies?

- MPTP-lesioned primate models : Validate 6-FMT’s correlation with dopaminergic neuron loss (e.g., 50% uptake reduction in severe PD) .

- Dual-tracer protocols : Co-administration with 6-FDOPA in rats controls for transporter variability .

- Longitudinal studies : Track 6-FMT uptake changes post gene therapy (e.g., AAV2-hAADC) to assess functional recovery .

Q. How do synthesis route variations (e.g., electrophilic vs. nucleophilic fluorination) impact 6-FMT’s reproducibility?

- Electrophilic [18F]F2 routes : Lower RCY (~3–6%) due to byproducts but require simpler automation .

- Nucleophilic [18F]fluoride routes : Higher RCY (~30–40%) with chiral catalysts but need multi-step purification .

- Automated modules : Trasis® and GE FASTlab systems standardize RCY (25–35%) and purity across centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.